molecular formula C20H20N2O2S B4875571 N-(3,4-dimethoxybenzyl)-N'-1-naphthylthiourea

N-(3,4-dimethoxybenzyl)-N'-1-naphthylthiourea

Cat. No.: B4875571
M. Wt: 352.5 g/mol
InChI Key: IDVNORZRYBDUPX-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-N'-1-naphthylthiourea, also known as DMBNTU, is a chemical compound that has been used in scientific research for various purposes. This compound is a thiourea derivative that has been synthesized using different methods. DMBNTU has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-N'-1-naphthylthiourea is not fully understood, but it is believed to involve the inhibition of enzyme activity and the modulation of protein-ligand interactions. This compound has been shown to bind to the active site of enzymes, thereby preventing the substrate from binding and inhibiting enzyme activity. In addition, this compound has been shown to interact with metal ions, leading to the modulation of protein-ligand interactions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein-ligand interactions, and the potential to induce apoptosis in cancer cells. In addition, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3,4-dimethoxybenzyl)-N'-1-naphthylthiourea in lab experiments include its ability to inhibit enzyme activity, its potential as a ligand for metal ions, and its potential as a drug candidate for various conditions. However, the limitations of using this compound include its complex synthesis process, its potential toxicity, and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for the study of N-(3,4-dimethoxybenzyl)-N'-1-naphthylthiourea, including the development of new synthesis methods, the study of its mechanism of action, and the exploration of its potential as a drug candidate for various conditions. Furthermore, the study of this compound's interaction with metal ions and its potential as a ligand for metal-based drugs is an area of interest for future research. Finally, the study of this compound's potential as an antioxidant and its role in the treatment of oxidative stress-related diseases is an area of potential future research.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-N'-1-naphthylthiourea has been used in scientific research for various purposes, including the study of enzyme inhibition, protein-ligand interactions, and the development of new drugs. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. This compound has also been used as a ligand in the study of protein-ligand interactions, particularly with metal ions. Furthermore, this compound has been studied for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and other conditions.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-naphthalen-1-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-23-18-11-10-14(12-19(18)24-2)13-21-20(25)22-17-9-5-7-15-6-3-4-8-16(15)17/h3-12H,13H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVNORZRYBDUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=S)NC2=CC=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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